[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid
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Description
“[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid” is a chemical compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a chloro-fluorophenyl group, which is a phenyl group substituted with a chlorine atom and a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions like Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions . Protodeboronation of pinacol boronic esters is also a common method used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClFO2 . It contains a triazole ring attached to an acetic acid group, and a chloro-fluorophenyl group attached to the triazole ring .Chemical Reactions Analysis
This compound, like other triazole derivatives, can participate in various chemical reactions. For instance, it can undergo Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Safety and Hazards
properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O3/c11-6-3-5(1-2-7(6)12)15-8(4-9(16)17)13-14-10(15)18/h1-3H,4H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMFVXIXYQCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=O)CC(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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